molecular formula C24H23N5O4S B2472143 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 893912-56-6

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No. B2472143
CAS RN: 893912-56-6
M. Wt: 477.54
InChI Key: ITTSQEUOFOCXOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are important in many biological processes and are part of the structure of several important biomolecules, including the nucleic acids DNA and RNA .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the pyrimidine ring could be formed through a condensation reaction . The methoxyphenyl group might be added through a substitution reaction, and the thio-N-methyl-N-phenylacetamide group could be attached through a nucleophilic addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrimidine ring, for example, is aromatic and planar, while the methoxyphenyl group is also aromatic and may be in a different plane from the pyrimidine ring. The thio-N-methyl-N-phenylacetamide group would add further complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved off through demethylation, or the thio-N-methyl-N-phenylacetamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, it might be a solid or a liquid at room temperature, and it could have a specific color or odor. Its solubility in water and other solvents would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds focuses on synthesizing novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds have been tested as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential for further pharmaceutical development.

Anticancer Potential

Another area of interest is the design and synthesis of compounds with anticancer activities. A study explored the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential for new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Applications

The antimicrobial activities of synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings have also been investigated, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This research opens pathways for developing new antimicrobial agents to combat resistant strains.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein or enzyme in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, it could be toxic or harmful if ingested, inhaled, or in contact with the skin. It could also be a potential environmental hazard .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or industry. It could also be modified to improve its properties or to create new compounds with different properties .

properties

IUPAC Name

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-27(15-10-6-5-7-11-15)18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)25-20(26-22)16-12-8-9-13-17(16)33-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTSQEUOFOCXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

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